molecular formula C26H23ClN2O3S B3019988 1-({3-[(3-chlorobenzyl)sulfonyl]-1H-indol-1-yl}acetyl)-1,2,3,4-tetrahydroquinoline CAS No. 893286-03-8

1-({3-[(3-chlorobenzyl)sulfonyl]-1H-indol-1-yl}acetyl)-1,2,3,4-tetrahydroquinoline

Cat. No. B3019988
CAS RN: 893286-03-8
M. Wt: 478.99
InChI Key: XKRYJLYIBCDKSF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the indole and tetrahydroquinoline rings, and the introduction of the sulfonyl and 3-chlorobenzyl groups . The exact synthesis pathway would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple ring structures and functional groups . The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl, 3-chlorobenzyl, indole, and tetrahydroquinoline groups . These groups could potentially participate in a variety of chemical reactions, depending on the specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of multiple ring structures could impact its solubility, while the sulfonyl and 3-chlorobenzyl groups could affect its reactivity .

Scientific Research Applications

Antitumor Activity

Pyrazolines, including derivatives like the compound , have garnered attention due to their potential antitumor properties. These compounds exhibit cytotoxic effects against cancer cells, making them promising candidates for cancer therapy. Researchers investigate their mechanisms of action and explore their potential in inhibiting tumor growth and metastasis .

Antioxidant Properties

Oxidative stress plays a crucial role in various diseases. Pyrazolines have shown antioxidant activity by scavenging free radicals and reducing oxidative damage. The compound’s structure may contribute to its ability to neutralize reactive oxygen species (ROS) and protect cells from oxidative injury .

Neuroprotective Effects

The compound’s impact on acetylcholinesterase (AchE) activity in the brain is noteworthy. AchE is essential for normal nerve impulse transmission. Alterations in AchE activity can lead to behavioral changes and impaired movement. Investigating the compound’s effect on AchE can provide insights into its neuroprotective potential .

Anticonvulsant Properties

Certain pyrazoline derivatives exhibit anticonvulsant activity. Researchers have explored their effects on seizure models, and some compounds have demonstrated promising results. Investigating the compound’s impact on convulsive behavior and its potential as an antiepileptic agent is crucial .

Antibacterial and Antifungal Activities

Pyrazolines have been studied for their antibacterial and antifungal properties. These compounds may inhibit microbial growth and offer alternatives to existing antimicrobial agents. Investigating the compound’s efficacy against specific pathogens is essential for understanding its potential in infectious disease management .

Anti-Inflammatory Effects

Inflammation is a common factor in various diseases. Pyrazolines, including the compound , have been explored for their anti-inflammatory properties. Understanding their mechanisms of action and evaluating their impact on inflammatory pathways can guide further research .

Other Potential Applications

Beyond the mentioned fields, researchers continue to explore pyrazoline derivatives for additional applications. These may include cardiovascular effects, analgesic properties, and more. Investigating the compound’s interactions with specific biological targets can uncover novel therapeutic avenues .

properties

IUPAC Name

2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O3S/c27-21-10-5-7-19(15-21)18-33(31,32)25-16-28(24-13-4-2-11-22(24)25)17-26(30)29-14-6-9-20-8-1-3-12-23(20)29/h1-5,7-8,10-13,15-16H,6,9,14,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRYJLYIBCDKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({3-[(3-chlorobenzyl)sulfonyl]-1H-indol-1-yl}acetyl)-1,2,3,4-tetrahydroquinoline

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